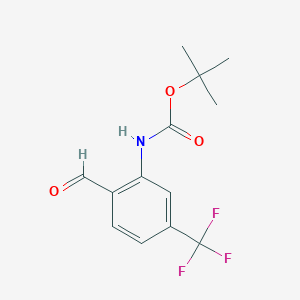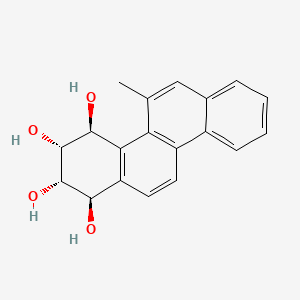
(1alpha,2beta,3beta,4alpha)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1alpha,2beta,3beta,4alpha)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol is a complex organic compound with a unique structure It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its tetrahydro configuration and multiple hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1alpha,2beta,3beta,4alpha)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol typically involves multi-step organic reactions. One common approach is the hydrogenation of a precursor PAH compound under specific conditions. The reaction conditions often include the use of a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas at elevated pressures and temperatures. The reaction is carefully monitored to ensure the selective reduction of the aromatic rings while preserving the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors equipped with advanced control systems to maintain optimal reaction conditions. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1alpha,2beta,3beta,4alpha)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Further reduction of the compound can lead to the saturation of additional aromatic rings.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
(1alpha,2beta,3beta,4alpha)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of PAHs and their derivatives.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (1alpha,2beta,3beta,4alpha)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the compound’s aromatic rings can interact with hydrophobic regions of biomolecules, influencing their activity. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1alpha,2beta,3beta,4alpha)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol: Unique due to its specific tetrahydro configuration and multiple hydroxyl groups.
Other PAHs: Compounds like naphthalene, anthracene, and phenanthrene share similar aromatic structures but differ in their functional groups and reactivity.
Uniqueness
This compound stands out due to its specific configuration and the presence of multiple hydroxyl groups, which confer unique chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C19H18O4 |
|---|---|
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
(1R,2S,3R,4S)-5-methyl-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol |
InChI |
InChI=1S/C19H18O4/c1-9-8-10-4-2-3-5-11(10)12-6-7-13-15(14(9)12)17(21)19(23)18(22)16(13)20/h2-8,16-23H,1H3/t16-,17+,18+,19-/m1/s1 |
InChI-Schlüssel |
FPFPKMXCNOQDGP-YDZRNGNQSA-N |
Isomerische SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)[C@H]([C@@H]([C@@H]([C@H]4O)O)O)O |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)C(C(C(C4O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-2-oxo-N-[1-(phenylmethyl)-1H-pyrazol-5-yl]-3(2H)-benzoxazolepropanamide](/img/structure/B13445147.png)
![[(2~{S},3~{R})-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxidanylidene-2,3-dihydro-1,5-benzothiazepin-3-yl] ethanoate](/img/structure/B13445150.png)

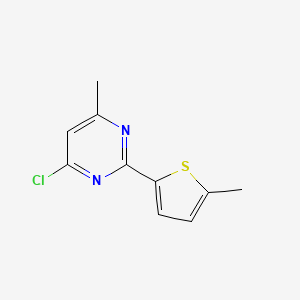

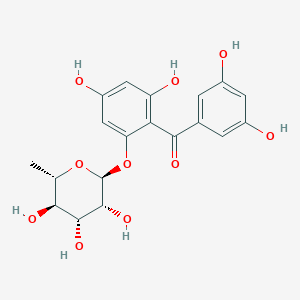
![(3b,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol](/img/structure/B13445189.png)
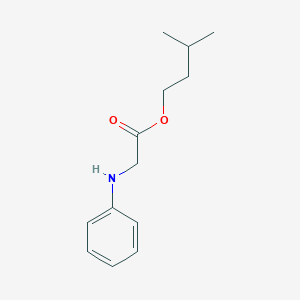
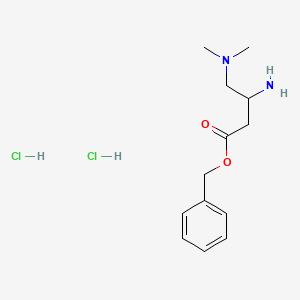
![3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide](/img/structure/B13445206.png)
![3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid](/img/structure/B13445216.png)
